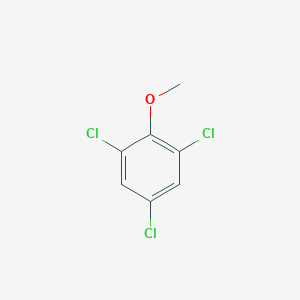

2,4,6-Trichloroanisole

Beschreibung

Eigenschaften

IUPAC Name |

1,3,5-trichloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVOGSZTONGSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Record name | 2,4,6-trichloroanisole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,4,6-trichloroanisole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073886 | |

| Record name | Benzene, 1,3,5-trichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3,5-Trichloro-2-methoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

241.00 °C. @ 760.00 mm Hg | |

| Record name | 1,3,5-Trichloro-2-methoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.01 mg/mL at 20 °C | |

| Record name | 1,3,5-Trichloro-2-methoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87-40-1 | |

| Record name | 2,4,6-Trichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31O3X41254 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Trichloro-2-methoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 - 62 °C | |

| Record name | 1,3,5-Trichloro-2-methoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of "Cork Taint": A Technical Guide to the Formation of 2,4,6-Trichloroanisole from 2,4,6-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism behind the formation of 2,4,6-trichloroanisole (TCA), a potent off-flavor compound notorious for causing "cork taint" in wine and musty odors in other products. The primary focus is on the microbial O-methylation of its precursor, 2,4,6-trichlorophenol (B30397) (TCP), a transformation carried out by a diverse range of microorganisms. This document provides a comprehensive overview of the enzymatic pathways, quantitative data on conversion efficiencies, detailed experimental protocols for studying this phenomenon, and visual representations of the key processes.

The Core Mechanism: Microbial O-Methylation

The principal pathway for the formation of this compound from 2,4,6-trichlorophenol is a biochemical process known as O-methylation. This reaction is catalyzed by a class of enzymes called chlorophenol O-methyltransferases (CPOMTs) produced by various microorganisms.[1] The enzymatic reaction involves the transfer of a methyl group from a methyl donor to the hydroxyl group of the 2,4,6-trichlorophenol molecule, resulting in the formation of this compound.

This biotransformation is considered a detoxification mechanism for the microorganisms, as TCA is generally less toxic than its precursor, TCP.[1] The precursor, 2,4,6-trichlorophenol, can originate from various sources, including the breakdown of pesticides, wood preservatives, and as a byproduct of chlorine bleaching processes in industrial settings.[1]

The enzymatic methylation can be dependent on S-adenosyl methionine (SAM) as the methyl group donor, or it can be non-SAM-dependent, utilizing other methyl donors present in the environment.[1] A wide array of microorganisms, including filamentous fungi, bacteria, and even algae, have been identified as capable of mediating this conversion.[1][2]

Quantitative Data on TCA Formation

The efficiency of the microbial conversion of TCP to TCA varies significantly depending on the microbial species, strain, and environmental conditions. The following tables summarize key quantitative data gathered from various studies.

| Microorganism | Type | Conversion Rate (%) | Substrate Concentration | Reference |

| Mycolicibacterium sp. CB14 | Bacterium | 85.9 ± 5.3 | 0.1 - 10 µg/L | [3][4] |

| Acremonium strictum | Fungus | 3.3 - 14.24 | Not specified | [2] |

| Trichoderma longibrachiatum | Fungus | Up to 37.56 | Not specified | [5] |

| Paecilomyces sp. | Fungus | 17 | Not specified | |

| Penicillium chrysogenum | Fungus | 20 | Not specified |

Table 1: Conversion Efficiency of 2,4,6-Trichlorophenol to this compound by Various Microorganisms. This table provides a comparative overview of the conversion rates of TCP to TCA by different microbial species.

| Factor | Condition | Effect on TCA Formation | Reference |

| Temperature | Increase from 10°C to 25°C | Accelerates the rate of TCA formation. | [6][7] |

| 20°C and 30°C | Critical effect on the kinetics of TCP degradation and TCA formation. | [6] | |

| Optimum for Trichoderma longibrachiatum CPOMT: 28°C | Peak enzyme activity. | [8] | |

| pH | Acidic to weakly acidic | Favors the chemical chlorination of anisole (B1667542) (an alternative pathway). Microbial O-methylation occurs over a broader pH range, with fungi generally favoring acidic conditions and bacteria favoring neutral to slightly alkaline conditions. | [5] |

| Optimum for Trichoderma longibrachiatum CPOMT: 8.2 - 8.5 | Peak enzyme activity. | [8] | |

| Initial TCP Concentration | 0.2 mg/L | Induced a maximum TCA yield of ~400 ng/L in a pilot-scale drinking water distribution system. | [1] |

| 0.1 - 10 µg/L | High and stable conversion rate by Mycolicibacterium sp. CB14. | [3] | |

| Divalent Metal Cations | Mn²⁺, Mg²⁺, Zn²⁺ | Have obvious effects on the production of TCA. | [1][9] |

| Cu²⁺, Hg²⁺, Zn²⁺, Ag⁺ | Strongly inhibit Trichoderma longibrachiatum CPOMT activity. | [8] |

Table 2: Influence of Environmental Factors on the Formation of this compound from 2,4,6-Trichlorophenol. This table summarizes the impact of key environmental parameters on the efficiency of TCA formation.

Experimental Protocols

Microbial Culture and TCA Production

Protocol for Mycolicibacterium sp. CB14:

-

Pre-incubation: Inoculate a single colony of Mycolicibacterium sp. CB14 into R2A broth and incubate for 24 hours at 30°C with shaking.

-

TCA Production Culture: Add 100 µL of the pre-incubated culture to 10 mL of fresh R2A broth supplemented with 2,4,6-trichlorophenol at the desired concentration (e.g., 0.1, 1, or 10 µg/L).

-

Incubation: Incubate the culture for 24 hours at 30°C.[3]

Protocol for Fungal Strains (e.g., Trichoderma longibrachiatum):

-

Culture Medium: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

-

Inoculation: Inoculate the PDB with fungal discs from a mature culture grown on Potato Dextrose Agar (PDA).

-

Incubation: Incubate the flasks at 28 ± 1°C in the dark with shaking (e.g., 150 rpm) for a suitable period (e.g., 6 days) to allow for sufficient mycelial growth.[10]

-

Induction of CPOMT: To study the inducible nature of the enzyme, fungal mycelia can be exposed to 2,4,6-TCP.[11]

Extraction and Quantification of this compound

Solid Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: To the microbial culture (e.g., 10 mL), add sodium chloride (e.g., 1 g of sodium sulfate (B86663) or 2.4 g of sodium chloride) to increase the ionic strength of the solution and enhance the partitioning of TCA into the headspace.[3][12] An internal standard, such as this compound-d5, should be added for accurate quantification.[12]

-

SPME: Place the sample in a headspace vial and seal. Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace of the sample at a controlled temperature (e.g., 35°C) for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[9]

-

GC-MS Analysis:

-

Desorption: Thermally desorb the trapped analytes from the SPME fiber in the hot injector of the gas chromatograph (e.g., 250-260°C for 3 minutes).[12][13]

-

Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature program to separate the compounds. An example program: hold at 40°C for 2 minutes, then ramp to 250°C at 7°C/min, and hold for 6 minutes.

-

Detection: Use a mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for TCA (e.g., m/z 195, 210, 212) and the internal standard.[9]

-

-

Quantification: Create a calibration curve using standards of known TCA concentrations to quantify the amount of TCA in the samples.

Visualizing the Process

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: The microbial O-methylation pathway for the formation of this compound.

Caption: A generalized experimental workflow for studying TCA production by microorganisms.

Caption: Key environmental and biological factors influencing the formation of TCA.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 6. Modeling the Formation and Propagation of this compound, a Dominant Taste and Odor Compound, in Water Distribution Systems | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Study on formation of this compound by microbial O-methylation of 2,4,6-trichlorophenol in lake water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. hpst.cz [hpst.cz]

- 13. gcms.cz [gcms.cz]

An In-Depth Technical Guide to Microbial Methylation Pathways Leading to 2,4,6-Trichloroanisole (TCA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,6-Trichloroanisole (TCA) is a potent off-flavor compound, notorious for causing "cork taint" in wine and musty odors in water and other beverages.[1][2] The primary route of TCA formation is the microbial O-methylation of its precursor, 2,4,6-trichlorophenol (B30397) (TCP). This technical guide provides a comprehensive overview of the microbial pathways involved in TCA synthesis, the key enzymes responsible, and the diverse microorganisms that mediate this transformation. Detailed experimental protocols for the quantification of TCA and its precursors are provided, alongside quantitative data on conversion efficiencies. Visual diagrams of the core biochemical pathway and experimental workflows are included to facilitate a deeper understanding of the processes involved.

The Core Biochemical Pathway: O-Methylation of 2,4,6-Trichlorophenol

The fundamental biochemical reaction responsible for the formation of this compound is the O-methylation of 2,4,6-trichlorophenol.[1][3][4] This reaction is catalyzed by the enzyme chlorophenol O-methyltransferase (CPOMT), which transfers a methyl group from a donor molecule to the hydroxyl group of TCP.[1][5]

The primary methyl donor in this pathway is S-adenosyl-L-methionine (SAM), and the reaction is classified as a SAM-dependent methylation.[1][6][7] The enzyme facilitates a bimolecular nucleophilic substitution (SN2) reaction where the hydroxyl group of TCP acts as a nucleophile, attacking the methyl group of SAM.[1][2] This results in the formation of TCA and S-adenosyl-L-homocysteine (SAH) as a byproduct.[6] While SAM is the principal methyl donor, some microbial pathways may utilize other methyl donors.[2][5]

Microorganisms Involved in TCA Production

A wide array of microorganisms, including fungi, bacteria, cyanobacteria, and algae, have been identified as producers of TCA from TCP.[1][8] Fungi, particularly filamentous fungi, are the most frequently implicated organisms, especially in the context of cork taint in wine.[6][9]

Table 1: Microorganisms Capable of Converting TCP to TCA

| Kingdom | Phylum/Division | Genus | Species/Group | Reference(s) |

| Fungi | Ascomycota | Trichoderma | longibrachiatum, viride | [6][9] |

| Penicillium | chrysogenum, glabrum | [1][9] | ||

| Aspergillus | niger, oryzae, versicolor | [1][9][10] | ||

| Fusarium | spp. | [1][6] | ||

| Paecilomyces | sp. | [9] | ||

| Acremonium | spp. | [1][6] | ||

| Chrysonilia | sitophila | [1][6] | ||

| Cladosporium | spp. | [6] | ||

| Mucor | racemosus | [1][9] | ||

| Mortierella | spp. | [6] | ||

| Verticillium | spp. | [6] | ||

| Phialophora | spp. | [1] | ||

| Botrytis | cinerea | [11] | ||

| Bacteria | Actinobacteria | Rhodococcus | spp. | [1] |

| Mycolicibacterium | sp. CB14 | [3][10] | ||

| Proteobacteria | Acinetobacter | spp. | [1] | |

| Cyanobacteria | Cyanophyceae | Anabaena | flos-aquae | [5] |

| Algae | Chlorophyta | Chlorella | vulgaris | [5] |

Quantitative Data on TCA Production

The efficiency of TCP to TCA conversion varies significantly among different microbial species and strains. Several studies have quantified this conversion, providing valuable data for assessing the risk of TCA contamination.

Table 2: Reported Conversion Efficiencies of TCP to TCA

| Microorganism | Strain | Conversion Efficiency (%) | Reference(s) |

| Paecilomyces sp. | Not specified | 17 | [9] |

| Penicillium chrysogenum | Not specified | 20 | [9] |

| Trichoderma spp. | Not specified | High | [6] |

| Fusarium spp. | Not specified | High | [6] |

| Aspergillus versicolor | Not specified | 40.5 | [10] |

| Mycolicibacterium sp. | CB14 | 85.9 ± 5.3 | [3][10] |

| Trichoderma longibrachiatum | Not specified | Up to 37.56 | [1][2] |

Experimental Protocols

Cultivation of Trichoderma longibrachiatum for Enzyme Production

Trichoderma longibrachiatum is a robust producer of CPOMT and can be cultivated under standard laboratory conditions.

Materials:

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator shaker

Protocol:

-

Inoculate a single colony of T. longibrachiatum from a PDA plate into a flask containing 100 mL of sterile PDB.

-

Incubate the flask at 25-30°C in a shaker at 150-200 rpm for 3-5 days, or until sufficient mycelial growth is observed.

-

For solid-state fermentation, a mixture of wheat bran and rice can be used as a substrate.[12]

-

To induce the expression of CPOMT, the culture medium can be supplemented with a low concentration of 2,4,6-TCP.[6]

-

Harvest the mycelia by filtration or centrifugation for subsequent enzyme extraction.

Extraction and Purification of Chlorophenol O-Methyltransferase (CPOMT)

A general protocol for the extraction and partial purification of intracellular enzymes from fungal mycelia is provided below. For higher purity, recombinant expression and affinity chromatography are recommended.

Materials:

-

Harvested fungal mycelia

-

Liquid nitrogen

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10% glycerol, and a protease inhibitor cocktail)

-

Mortar and pestle or bead beater

-

Centrifuge

-

Dialysis tubing

-

Chromatography system (e.g., FPLC) with appropriate columns (e.g., ion-exchange, size-exclusion)

Protocol:

-

Freeze the harvested mycelia in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.

-

Resuspend the powdered mycelia in cold extraction buffer.

-

Further disrupt the cells using a bead beater or sonicator on ice.

-

Centrifuge the crude extract at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude enzyme extract.

-

Perform ammonium sulfate precipitation to fractionate the proteins. The fraction containing CPOMT activity can be determined by enzymatic assays.

-

Resuspend the precipitated protein in a minimal volume of extraction buffer and dialyze against the same buffer to remove excess salt.

-

Further purify the enzyme using chromatography techniques such as ion-exchange and size-exclusion chromatography.

Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and suitable for the analysis of TCA in complex matrices like wine and water.

Materials:

-

Headspace vials (20 mL) with PTFE-lined septa

-

SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) or 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB))

-

Sodium chloride (NaCl)

-

Internal standard (e.g., this compound-d5)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Protocol:

-

Sample Preparation:

-

Place 10 mL of the liquid sample (e.g., wine, water) into a 20 mL headspace vial.

-

Add approximately 3-4 g of NaCl to the vial to increase the ionic strength and promote the partitioning of TCA into the headspace.[1]

-

Spike the sample with a known concentration of the internal standard.

-

Seal the vial immediately with a PTFE-lined septum and cap.

-

-

HS-SPME Extraction:

-

Incubate the vial at a controlled temperature (e.g., 35-60°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of TCA between the liquid and headspace phases.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-40 minutes) while maintaining the incubation temperature.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot injector of the GC-MS system (e.g., 250-260°C) in splitless mode.

-

Separate the compounds on a capillary column using a suitable temperature program. A typical program might start at 50°C, ramp to 130-150°C, and then to a final temperature of 280°C.[6]

-

Detect and quantify the analytes using a mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity. Key ions for TCA are m/z 195, 210, and 212.[6]

-

Conclusion

The microbial methylation of 2,4,6-trichlorophenol is a well-established pathway for the formation of the potent off-flavor compound, this compound. A diverse range of microorganisms, particularly filamentous fungi, possess the enzymatic machinery, primarily chlorophenol O-methyltransferase, to carry out this conversion. Understanding the microorganisms involved, the biochemical mechanism, and the factors influencing the conversion rate is crucial for developing effective strategies to mitigate TCA contamination in the food, beverage, and water industries. The detailed protocols provided in this guide offer a robust framework for the accurate quantification of TCA, enabling researchers and quality control professionals to monitor and control its presence effectively. Further research into the specific kinetic parameters of CPOMT from various microbial sources will enhance our ability to model and predict TCA formation under different environmental conditions.

References

- 1. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 2. Discovery of Cortinarius O-methyltransferases for the heterologous production of dermolutein and physcion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification and properties of S-adenosyl-L-methionine:L-methionine S-methyltransferase from Wollastonia biflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterologous production, purification and crystallization of 24C-sterol methyltransferase from Candida albicans | Sciety [sciety.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdanderson.org [mdanderson.org]

- 11. biorxiv.org [biorxiv.org]

- 12. thescipub.com [thescipub.com]

Fungal species responsible for 2,4,6-Trichloroanisole synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal species responsible for the synthesis of 2,4,6-Trichloroanisole (TCA), a potent off-flavor compound. The guide details the biochemical pathways, quantitative production data, regulatory mechanisms, and experimental protocols relevant to the study of TCA-producing fungi.

Introduction to this compound (TCA)

This compound (TCA) is a haloanisole that, even at exceptionally low concentrations, is responsible for significant sensory defects in a variety of products, most notably the "cork taint" in wine. This musty, moldy aroma can render products unacceptable to consumers, leading to substantial economic losses. The primary source of TCA is the microbial methylation of its precursor, 2,4,6-trichlorophenol (B30397) (TCP). TCP is an environmental contaminant that has been used as a fungicide, wood preservative, and pesticide. A diverse range of filamentous fungi, commonly found in environments such as soil, decaying wood, and cork, are the principal organisms responsible for this biotransformation. Understanding the fungal species involved, the biochemical pathways they employ, and the factors that regulate TCA synthesis is crucial for developing effective mitigation strategies.

Fungal Species Implicated in TCA Synthesis

A wide array of fungal species have been identified as capable of producing TCA from TCP. These fungi are ubiquitous in nature and can be isolated from various substrates, including cork stoppers, winery equipment, and shipping materials. The most prominent genera include Penicillium, Aspergillus, Trichoderma, and Fusarium.

Table 1: Key Fungal Genera and Species Responsible for TCA Synthesis

| Genus | Species | Reference |

| Penicillium | P. chrysogenum, P. glabrum, P. expansum | |

| Aspergillus | A. niger, A. oryzae | |

| Trichoderma | T. longibrachiatum, T. viride | |

| Fusarium | Fusarium spp. | |

| Paecilomyces | Paecilomyces spp. | |

| Mucor | M. racemosus | |

| Chrysonilia | C. sitophila | |

| Acremonium | Acremonium spp. | |

| Cladosporium | Cladosporium spp. | |

| Mortierella | Mortierella spp. | |

| Verticillium | Verticillium spp. |

Biochemical Pathway of TCA Synthesis

The synthesis of TCA by fungi is a detoxification mechanism that involves the enzymatic O-methylation of the hydroxyl group of 2,4,6-trichlorophenol (TCP). This reaction is catalyzed by the enzyme chlorophenol O-methyltransferase (CPOMT). The methyl group is typically donated by S-adenosyl methionine (SAM), a common methyl donor in biological systems. The conversion of the more toxic TCP to the less toxic but highly odorous TCA is a key survival strategy for these fungi in contaminated environments.

Quantitative Analysis of TCA Production

The efficiency of TCA production varies significantly among different fungal species and is influenced by environmental conditions. The following table summarizes reported conversion yields of TCP to TCA by several fungal species.

Table 2: Quantitative Production of TCA by Various Fungal Species

| Fungal Species | Substrate/Medium | TCP Concentration | Conversion Yield (%) | Reference |

| Trichoderma longibrachiatum | Liquid Medium | Not specified | 37.56 | |

| Trichoderma longibrachiatum | Cork | 1 µg/g | 34.72 | |

| Penicillium chrysogenum | Not specified | Not specified | 20 | |

| Paecilomyces sp. | Not specified | Not specified | 17 | |

| Fusarium sp. | Cork | 1 µg/g | High | |

| Aspergillus niger | Cork | 1 µg/g | Significant | |

| Mucor racemosus | Cork | 1 µg/g | Significant |

Regulation of TCA Synthesis

The synthesis of TCA, as a secondary metabolic process, is tightly regulated by complex signaling networks within the fungal cell. While the specific pathways controlling CPOMT expression are not fully elucidated, they are likely governed by global regulators of secondary metabolism, such as the LaeA and Velvet complexes, and influenced by environmental cues transduced through pathways like the cAMP/PKA and MAPK signaling cascades. Environmental factors such as pH, temperature, and nutrient availability can significantly impact the expression of the genes involved in TCA synthesis.

Experimental Protocols

The following section outlines detailed methodologies for the isolation, culture, and analysis of TCA-producing fungi.

Isolation and Culture of TCA-Producing Fungi from Cork

-

Sample Preparation : Aseptically cut cork material into small pieces (approximately 0.5 cm x 0.5 cm).

-

Surface Sterilization : Briefly immerse the cork pieces in 70% ethanol (B145695) for 30 seconds, followed by a rinse in sterile distilled water.

-

Plating : Place the surface-sterilized cork pieces onto Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., chloramphenicol (B1208) at 50 µg/mL).

-

Incubation : Incubate the plates at 25°C in the dark for 5-7 days, or until fungal growth is observed.

-

Isolation : Once fungal colonies appear, aseptically transfer a small piece of mycelium from the edge of each distinct colony to a new PDA plate.

-

Pure Culture : Repeat the subculturing process until a pure culture is obtained.

-

Identification : Identify the fungal isolates based on morphological characteristics and/or molecular methods (e.g., ITS sequencing).

Induction and Analysis of TCA Synthesis in Liquid Culture

-

Inoculum Preparation : Grow a pure culture of the fungal isolate on a PDA plate for 7-10 days. Harvest spores by adding sterile distilled water with a surfactant (e.g., 0.05% Tween 80) to the plate and gently scraping the surface. Adjust the spore suspension to a concentration of 1 x 10^6 spores/mL.

-

Liquid Culture : Inoculate 100 mL of Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubation : Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 3-5 days to allow for mycelial growth.

-

Induction : After the initial growth phase, add a sterile solution of 2,4,6-trichlorophenol (TCP) to a final concentration of 1 µg/mL.

-

Further Incubation : Continue the incubation under the same conditions for an additional 5-7 days to allow for TCA production.

-

Extraction : Separate the mycelium from the culture broth by filtration. The TCA can be extracted from both the mycelium and the broth. For the broth, perform a liquid-liquid extraction with a non-polar solvent like hexane. For the mycelium, homogenize the tissue in the presence of a solvent.

-

Quantification : Analyze the extracts for TCA concentration using Gas Chromatography-Mass Spectrometry (GC-MS), preferably with a Solid Phase Microextraction (SPME) sample introduction method for enhanced sensitivity.

Conclusion

The synthesis of this compound by a diverse range of filamentous fungi is a significant issue with wide-reaching implications, particularly for the food and beverage industries. This technical guide has provided an in-depth overview of the key fungal species involved, the biochemical and regulatory pathways of TCA synthesis, and detailed experimental protocols for their study. A thorough understanding of these fungal systems is paramount for the development of targeted strategies to mitigate the formation of this potent off-flavor compound. Further research into the specific genetic and environmental factors that control the expression of chlorophenol O-methyltransferases will be critical in advancing these efforts.

Chemical and physical properties of 2,4,6-Trichloroanisole

An In-depth Technical Guide to 2,4,6-Trichloroanisole (TCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TCA) is a potent organochlorine compound notorious for causing "cork taint" in wine and imparting musty or moldy off-flavors in various foods and beverages.[1][2][3] Its extremely low odor threshold makes it a significant concern for the food and beverage industry.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, formation pathways, mechanism of sensory perception, and analytical methodologies for this compound.

Chemical and Physical Properties

This compound is a white or off-white fibrous solid at room temperature.[4] It is characterized by its high lipophilicity, which contributes to its interaction with biological membranes.[5]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,3,5-Trichloro-2-methoxybenzene | PubChem |

| Molecular Formula | C₇H₅Cl₃O | PubChem |

| Molecular Weight | 211.47 g/mol | PubChem, Wikipedia[2] |

| Melting Point | 60-62 °C | Sigma-Aldrich, Wikipedia[2] |

| Boiling Point | 241.0 °C at 760 mmHg; 132 °C at 28 mmHg | The Good Scents Company, Sigma-Aldrich[4] |

| Vapor Pressure | 0.023 mmHg at 20 °C | The Good Scents Company[6] |

| LogP (o/w) | 4.11 | PubChem[7] |

| Appearance | White or off-white fibrous powder | ChemicalBook[4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Water | 10 mg/L at 20 °C; Insoluble (practically) | The Good Scents Company, Sigma-Aldrich[6] |

| Benzene | Soluble | Sigma-Aldrich |

| Methanol | Soluble | Sigma-Aldrich |

| Dioxane | Soluble | Sigma-Aldrich |

| Cyclohexanone | Soluble | Sigma-Aldrich |

Spectral Data

Spectroscopic data is crucial for the identification and quantification of this compound.

Table 3: Spectral Information for this compound

| Spectral Data Type | Key Features |

| ¹³C NMR | Solvent: CDCl₃, Frequency: 25.16 MHz. Shifts [ppm]: 60.78, 151.45, 129.55, 130.05, 128.77. |

| Mass Spectrometry (GC-MS) | Characteristic ions at m/z 195 (loss of a methyl group) and 210 (molecular isotope).[8] |

Formation of this compound

TCA is not typically a deliberately synthesized compound in industrial settings but is rather a metabolite formed by microorganisms from chlorinated phenolic compounds.[2][9] The primary pathways for its formation are:

-

Microbial O-methylation of 2,4,6-Trichlorophenol (TCP): This is the most common pathway. Fungi (such as Aspergillus, Penicillium, and Botrytis cinerea) and some bacteria possess the enzyme chlorophenol O-methyltransferase (CPOMT), which catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group of 2,4,6-trichlorophenol.[3] This process is a detoxification mechanism for the microorganisms.[3] 2,4,6-TCP itself is an environmental contaminant used as a fungicide, herbicide, and insecticide.

-

Chlorination of Anisole: Anisole, a naturally occurring organic compound, can undergo electrophilic substitution with chlorine under acidic conditions (pH 3.0-4.0), such as those found in wine, to form this compound.[3]

Mechanism of Odor Perception: A Signaling Pathway

Contrary to the initial belief that TCA has its own distinct unpleasant odor that activates specific olfactory receptors, research has shown that its potent off-flavor effect is due to the suppression of olfactory signal transduction.[1][5] TCA acts as a potent inhibitor of cyclic nucleotide-gated (CNG) channels in olfactory receptor cells.[1][5] This inhibition reduces the primary olfactory signal, leading to a perceived loss or alteration of the expected aroma, which the brain interprets as a musty or "off" smell.[1] This suppression has been observed at extremely low, even attomolar, concentrations.[1] The high lipophilicity of TCA facilitates its partitioning into the lipid bilayer of the plasma membrane where it can access and inhibit the CNG channels.[5]

References

- 1. This compound is a potent suppressor of olfactory signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 4. This compound | 87-40-1 [chemicalbook.com]

- 5. pnas.org [pnas.org]

- 6. This compound, 87-40-1 [thegoodscentscompany.com]

- 7. This compound | C7H5Cl3O | CID 6884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Detection of this compound in Sparkling Wines Using a Portable E-Nose and Chemometric Tools [mdpi.com]

- 9. acs.org [acs.org]

Environmental Precursors of 2,4,6-Trichloroanisole (TCA) Contamination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental precursors and formation pathways of 2,4,6-Trichloroanisole (TCA), a potent off-flavor compound of significant concern in the food, beverage, and pharmaceutical industries. This document details the key chemical and microbial drivers of TCA contamination, presents quantitative data on precursor and contaminant levels in various environmental matrices, outlines detailed experimental protocols for their analysis, and visualizes the core biochemical and experimental processes.

Introduction to this compound (TCA)

This compound (TCA) is a volatile organic compound notorious for its musty, moldy aroma, which can be detected by humans at extremely low concentrations, often in the parts-per-trillion range.[1] Its presence is a major cause of "cork taint" in wine, leading to significant economic losses.[2][3] Beyond the wine industry, TCA contamination is a concern in drinking water, food products, and pharmaceutical packaging materials, where it can compromise product quality and consumer acceptance.[2][4] Understanding the environmental origins of TCA is critical for developing effective prevention and remediation strategies.

Primary Environmental Precursors of TCA

The formation of TCA in the environment is primarily driven by the microbial methylation of its direct precursor, 2,4,6-trichlorophenol (B30397) (TCP).[2][5][6] However, the environmental journey to TCA contamination begins with a broader range of chemical precursors and sources.

Chlorophenols: The Direct Precursors

-

2,4,6-Trichlorophenol (TCP): This is the immediate precursor to TCA.[2][6] TCP is not a naturally occurring compound and its presence in the environment is linked to anthropogenic activities. It has been widely used as a fungicide, wood preservative, and antiseptic.[4] It is also a known byproduct of the chlorine bleaching process used in the paper and pulp industry and can be formed during the chlorination of water containing phenol (B47542).[4][5]

-

Pentachlorophenol (PCP) and other Polychlorinated Phenols: PCP, another widely used biocide, can be a significant environmental source of TCP.[6] Microbial degradation of PCP in soil and water can lead to the formation of less chlorinated phenols, including TCP, through reductive dehalogenation.[7] Technical-grade PCP often contains TCP as an impurity.[6]

-

Phenol: In environments where both phenol and chlorine are present, such as in water treatment facilities or areas with industrial effluent, phenol can be chlorinated to form various chlorophenols, including TCP.[6][8]

Environmental Sources of Precursors

The primary sources of these chlorophenolic precursors in the environment include:

-

Industrial Chemicals: The historical and, in some regions, ongoing use of chlorophenols as wood preservatives, pesticides, herbicides, and fungicides has led to their accumulation in soil, water, and building materials.[4][6]

-

Industrial Processes: The pulp and paper industry, through the use of chlorine bleaching, has been a significant source of chlorophenols in wastewater and the surrounding environment.[6]

-

Water Disinfection: The chlorination of drinking water containing natural phenolic compounds can lead to the in-situ formation of TCP.[8]

-

Atmospheric Deposition: Chlorophenols can be released into the atmosphere from industrial sources and through volatilization from treated materials, and subsequently be deposited in remote areas through precipitation.[7]

Microbial Formation of TCA: The Biomethylation Pathway

The conversion of TCP to TCA is a biochemical process mediated by a wide range of microorganisms, particularly filamentous fungi.[2][5][9] This process, known as O-methylation, is considered a detoxification mechanism by the microorganisms, as TCA is less toxic than its precursor, TCP.[10]

Key Microorganisms Involved

A diverse array of fungi and bacteria have been identified as capable of methylating TCP to TCA. Notable examples include species from the following genera:

-

Fungi: Aspergillus, Penicillium, Trichoderma, Botrytis, Fusarium, and Cladosporium.[2][5][9][11]

-

Bacteria: Actinomycetes, Rhizobium, Streptomyces, and some Gram-positive (Rhodococcus spp.) and Gram-negative (Acinetobacter spp.) bacteria.[2][5]

-

Cyanobacteria and Algae: Species such as Chlorella vulgaris and Anabaena flos-aquae have also been shown to produce TCA from TCP.[10][12]

The Enzymatic Mechanism

The O-methylation of TCP is catalyzed by enzymes called chlorophenol O-methyltransferases (CPOMTs).[2][10] These enzymes transfer a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to the hydroxyl group of TCP.[9] The expression of the gene encoding for CMT1 (a type of CPOMT) in Trichoderma longibrachiatum has been shown to be induced by the presence of 2,4,6-TCP.[13]

Quantitative Data on TCA and Precursor Concentrations

The following tables summarize the reported concentrations of TCA and its primary precursor, TCP, in various environmental matrices. These values can vary significantly depending on the level of contamination and the specific environmental conditions.

Table 1: Concentration of 2,4,6-Trichlorophenol (TCP) in Environmental Samples

| Environmental Matrix | Concentration Range | Notes |

| Groundwater | Up to 91.3 µg/L | [6] |

| Surface Water | Up to 30 µg/L | [6] |

| Drinking Water | 0.014 to 0.7 µg/L | [6] |

| Soil | Half-life of 5 to 20 days | [6] |

| Sediment | Up to 10,000 µg/kg | [6] |

| Atmosphere | Median of 0.3 µg/m³ | [6] |

| Human Urine | 95th percentile: 1.10 µg/L | [6] |

Table 2: Concentration of this compound (TCA) in Environmental Samples

| Environmental Matrix | Concentration Range | Notes |

| Cork Bark | <0.6 to >10 ng/g | [14] |

| Wine (cork tainted) | >1-5 ng/L (sensory threshold) | [15] |

| Lake Water | Formation potential up to 152.2 ng/L | [12] |

| Soil (after TCP spike) | 0.96 to 1.44 µg/g | [16] |

Experimental Protocols for Analysis

The accurate detection and quantification of TCA and its precursors at trace levels require sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method, often coupled with a sample pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Protocol 1: Analysis of TCA in Wine using HS-SPME-GC-MS

This protocol is adapted from methodologies described for the analysis of TCA in wine.[1][17]

1. Sample Preparation: a. Place 10 mL of the wine sample into a 20 mL headspace vial. b. Add approximately 4 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.[17] c. If quantification is required, add an appropriate internal standard, such as this compound-d5. d. Immediately seal the vial with a PTFE-lined septum.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Use a SPME fiber coated with a suitable stationary phase, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB).[17] b. Place the vial in a heated agitator. Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with constant agitation. c. Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode for a set time (e.g., 1-3 minutes).[18] b. GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm). c. Oven Temperature Program: A typical program would be: initial temperature of 40°C held for 2 minutes, ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C and hold for 5 minutes.[18] d. Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min). e. Mass Spectrometer: Operate in electron ionization (EI) mode. For high sensitivity and selectivity, use selected ion monitoring (SIM) mode, monitoring characteristic ions of TCA (e.g., m/z 210, 195, 96) and its internal standard.[1]

Protocol 2: Analysis of TCP in Water by Derivatization-GC-MS

This protocol involves the derivatization of the polar chlorophenols to more volatile acetate (B1210297) esters for improved chromatographic analysis.[7]

1. Sample Preparation and Derivatization: a. Place 10 mL of the water sample into a 20 mL headspace vial. b. Add a buffering agent to adjust the pH, such as potassium carbonate (K2CO3).[7] c. Add a derivatizing agent, such as acetic anhydride.[7] d. Add an appropriate internal standard if required. e. Seal the vial and heat (e.g., 60-80°C) for a set time (e.g., 30 minutes) to facilitate the derivatization reaction.

2. Extraction: a. After cooling, extract the derivatized chlorophenols using a suitable organic solvent (e.g., hexane (B92381) or isooctane) or by using HS-SPME as described in Protocol 1.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. The GC-MS conditions will be similar to those in Protocol 1, but the temperature program and selected ions for SIM mode will need to be optimized for the acetylated derivatives of the chlorophenols of interest. For 2,4,6-trichlorophenyl acetate, characteristic ions would be monitored (e.g., m/z 196, 198, 43).[7]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in TCA formation and analysis.

Caption: Environmental formation pathway of this compound (TCA).

Caption: Experimental workflow for the analysis of TCA using HS-SPME-GC-MS.

Caption: Simplified signaling and biochemical pathway of TCP methylation in microorganisms.

Conclusion

The contamination of environmental and commercial products with this compound is a complex issue rooted in the widespread historical use of chlorophenols and the ubiquitous presence of microorganisms capable of their biotransformation. A thorough understanding of the precursor compounds, their environmental sources, and the microbial pathways leading to TCA formation is essential for the development of effective control strategies. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed analytical protocols, to aid researchers and industry professionals in addressing the challenges posed by TCA contamination. The continued development of sensitive analytical methods and a deeper understanding of the microbial genetics and enzymology involved will be crucial for mitigating the impact of this potent off-flavor compound.

References

- 1. gcms.cz [gcms.cz]

- 2. Effects of 4-chlorophenol wastewater treatment on sludge acute toxicity, microbial diversity and functional genes expression in an activated sludge process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. maxapress.com [maxapress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. s4science.at [s4science.at]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. NCC Quality Standards — Natural Cork Council [naturalcorkcouncil.org]

- 12. janosa.cz [janosa.cz]

- 13. researchgate.net [researchgate.net]

- 14. Concentrations of organochlorine pesticides and this compound in cork bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The fight against TCA [internationalwinechallenge.com]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. weinobst.at [weinobst.at]

Olfactory detection threshold of 2,4,6-Trichloroanisole in humans

An In-depth Technical Guide on the Olfactory Detection Threshold of 2,4,6-Trichloroanisole in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TCA) is a potent off-flavor compound, most notoriously known for causing "cork taint" in wine, rendering it unpalatable even at minute concentrations. Its exceptionally low olfactory detection threshold in humans presents a significant challenge for the food and beverage industry and provides a fascinating case study for sensory science and neurobiology. This technical guide provides a comprehensive overview of the human olfactory detection threshold of TCA, detailing the range of reported threshold values, the experimental methodologies for their determination, and the current understanding of the molecular mechanism of its perception.

Introduction

This compound is a haloanisole that imparts a musty, moldy, or wet cardboard-like aroma.[1][2] Its presence, even at concentrations in the parts-per-trillion (ng/L) range, can significantly impact the sensory quality of various products, including wine, water, and other beverages.[1][3][4] Understanding the human olfactory detection threshold for TCA is critical for quality control in these industries and for researchers studying the mechanisms of olfaction. This guide synthesizes the current knowledge on TCA's detection threshold, the methods used for its measurement, and the unique signaling pathway it appears to affect.

Olfactory Detection Thresholds of this compound

The olfactory detection threshold for TCA is not a single value but rather a range that is influenced by several factors, including the matrix in which it is present, the sensitivity of the individual taster, and the methodology used for determination.[5][6] The following tables summarize the reported detection thresholds in various media.

Table 1: Olfactory Detection Threshold of TCA in Water

| Threshold Type | Concentration Range (ng/L) | Reference(s) |

| Perception | 0.03 - 2 | [7][8] |

| Detection | 3.2 | [3][9] |

| General | 1 - 10 | [3] |

| General | 0.8 (mineral water) | [5] |

Table 2: Olfactory Detection Threshold of TCA in Wine

| Wine Type | Threshold Type | Concentration Range (ng/L) | Reference(s) |

| General | Recognition | 6 | [4] |

| General | Detection | 2 | [4] |

| General | Perception | 4 | [7][8] |

| General | Sensory Limit | ~4 | [10] |

| General | General Range | 1.4 - 15.0 | [3] |

| General | General Range | 5 - 10 | |

| White Wine | Detection | 4.3 | [3][9] |

| White Wine | Consumer Rejection | 3.1 | [11] |

| White Wine | Detection | 2.1 | |

| Red Wine | Detection | 7.6 | [3][9] |

| Red Wine | Detection | 10 - 15 | [11] |

| Red Wine | General | 22 | [5] |

| Sparkling Wine | Sensory Threshold | 1.5 - 4 | [9] |

It is noteworthy that TCA can also have a "muting" or "masking" effect on a wine's aroma at sub-threshold concentrations, as low as 0.1–1 ng/L.[9]

Experimental Protocols for Threshold Determination

The determination of olfactory detection thresholds is a complex process that requires standardized methodologies to ensure reproducibility and accuracy. The most commonly cited standard is ASTM E679.[11][12][13]

ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits

This standard practice is a widely accepted method for determining sensory thresholds.[12][13][14]

-

Principle: The method employs a forced-choice trial where a panelist is presented with a set of samples, one of which contains the odorant at a specific concentration, while the others are blanks (the medium without the added substance). The panelist's task is to identify the sample that is different. The concentrations are presented in an ascending order.

-

Procedure:

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize the specific odorant.[15]

-

Sample Preparation: A series of concentrations of TCA in the desired medium (e.g., water, wine) is prepared, typically with a geometric progression (e.g., a factor of two or three between successive concentrations).

-

Presentation: In each trial, three samples (a "triangle test") are presented to the panelist, two of which are blanks and one contains TCA.[11] The order of presentation is randomized.

-

Evaluation: The panelist is asked to identify the odd sample. The concentration is gradually increased until the panelist can reliably detect the TCA.

-

Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the last missed concentration and the first correctly identified concentration. The group threshold is then determined from the individual thresholds.[16]

-

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[17]

-

Principle: A sample containing volatile compounds is injected into a gas chromatograph. As the separated compounds elute from the column, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a "sniffing port" where a trained panelist can assess the odor.

-

Application to TCA: GC-O can be used to identify the specific retention time at which the characteristic musty odor of TCA is perceived, confirming its presence and allowing for a semi-quantitative assessment of its odor activity.[18]

Signaling Pathway of TCA Olfactory Perception

Interestingly, TCA does not appear to function as a typical odorant that activates a specific olfactory receptor (OR). Instead, research suggests that TCA acts as a potent suppressor of the olfactory signal transduction pathway.[18][19]

-

Mechanism of Suppression: TCA is proposed to inhibit the cyclic nucleotide-gated (CNG) channels in the cilia of olfactory receptor cells.[7][8][18][19] These channels are crucial for the depolarization of the olfactory neuron in response to an odorant.

-

Extremely Low Concentration Efficacy: This suppression has been observed at incredibly low, even attomolar, concentrations of TCA.[18][19] The high potency is thought to be related to its lipophilicity, allowing it to partition into the lipid bilayer of the plasma membrane where the CNG channels are located.[19]

-

Implications: This inhibitory mechanism explains the "muting" effect of TCA on other aromas and suggests that the perception of "cork taint" may be a result of the suppression of the normal olfactory signal rather than the generation of a new one.[18][19]

Caption: Proposed signaling pathway for TCA's suppression of olfactory transduction.

Experimental Workflow for TCA Threshold Determination

The following diagram illustrates a typical workflow for determining the olfactory detection threshold of TCA in a wine matrix using a sensory panel.

Caption: Experimental workflow for TCA olfactory threshold determination.

Conclusion

The olfactory detection of this compound in humans occurs at exceptionally low concentrations, making it a compound of significant interest to both industry and academia. The threshold for its detection is matrix-dependent and varies among individuals. Standardized sensory analysis protocols, such as ASTM E679, are essential for obtaining reliable and comparable data. The current understanding of its perceptual mechanism points towards a novel form of olfactory modulation through the suppression of signal transduction pathways, rather than classical receptor activation. Further research into the genetic basis of TCA sensitivity and the precise molecular interactions with CNG channels will continue to illuminate our understanding of the human sense of smell.[20][21][22][23]

References

- 1. What is TCA and how does it affect wines? - Excellent Cork [excellentcork.com]

- 2. The sensory evaluation of this compound in wines | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ETS Labs [etslabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 8. maxapress.com [maxapress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. stcroixsensory.blog [stcroixsensory.blog]

- 14. store.astm.org [store.astm.org]

- 15. oiv.int [oiv.int]

- 16. researchgate.net [researchgate.net]

- 17. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound is a potent suppressor of olfactory signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. A Genetic Basis for Hypersensitivity to “Sweaty” Odors in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Mendelian trait for olfactory sensitivity affects odor experience and food selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

Unraveling the Silence: A Technical Guide to the Interaction of 2,4,6-Trichloroanisole with Olfactory Receptor Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between 2,4,6-Trichloroanisole (TCA), a potent off-flavor compound, and olfactory receptor neurons (ORNs). Contrary to the conventional understanding of odorants activating specific olfactory receptors to elicit a smell, research reveals that TCA's primary mechanism of action is the potent suppression of the core olfactory signal transduction pathway. This guide details the underlying molecular mechanisms, presents key quantitative data, outlines experimental protocols for investigation, and provides visual representations of the involved signaling cascades and experimental workflows.

The Olfactory Signal Transduction Cascade: A Brief Overview

The perception of smell begins with the detection of odorant molecules by ORNs located in the olfactory epithelium.[1][2] The canonical signal transduction pathway is a G-protein coupled cascade that translates the chemical binding of an odorant into an electrical signal.[1][3][4] This process involves the following key steps:

-

Odorant Binding: Volatile odorant molecules bind to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of ORNs.[1][3][4]

-

G-Protein Activation: This binding activates an olfactory-specific G-protein, Golf.[3]

-

Adenylyl Cyclase Activation: The activated Golf in turn stimulates adenylyl cyclase type III (ACIII).[3][4]

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP concentration.[1][3][4]

-

CNG Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the ciliary membrane.[1][3]

-

Depolarization: The opening of CNG channels allows for an influx of Na+ and Ca2+ ions, causing a depolarization of the ORN membrane.[1][3] This initial depolarization is further amplified by a Ca2+-activated Cl- current.[3]

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of a smell.[3][5]

This compound: A Suppressor of Olfactory Signaling

This compound (TCA) is infamous for causing "cork taint" in wine, imparting a musty, moldy aroma.[6][7] However, investigations into its mechanism reveal that TCA does not primarily function by activating specific ORs to generate this "off-flavor". Instead, TCA acts as a potent suppressor of the olfactory signal transduction pathway.[6][8]

The primary molecular target of TCA within the ORN is the cyclic nucleotide-gated (CNG) channel.[6][8] TCA potently inhibits the current flowing through these channels, effectively silencing the neuron's response to other odorants.[6] This suppression is observed at exceptionally low concentrations, even in the attomolar (1 aM) range, making TCA one of the most potent off-flavor compounds known.[6][8]

The proposed mechanism for this potent inhibition is linked to TCA's high lipophilicity.[6][8] It is suggested that TCA partitions into the lipid bilayer of the ORN's ciliary membrane, from where it can directly interact with and block the CNG channels.[6][9] This mode of action explains the slow kinetics and temporal integration of the suppressive effect observed in experimental settings.[6][8]

Quantitative Data on TCA Interaction

The following table summarizes the key quantitative findings from studies on the interaction of TCA with components of the olfactory signaling pathway.

| Compound | Target | Method | Concentration | Observed Effect | Reference |

| This compound (TCA) | Cyclic Nucleotide-Gated (CNG) Channels | Whole-cell patch-clamp | 1 aM | Suppression of cAMP-induced current | [6][8] |

| This compound (TCA) | Cyclic Nucleotide-Gated (CNG) Channels | Whole-cell patch-clamp | 10 nM - 10 µM | Concentration-dependent suppression of cAMP-induced current | [9] |

| This compound (TCA) | Human Olfactory Perception | Sensory Panel | 3.2 ng/L (in water) | Detection threshold for musty odor | [10] |

| This compound (TCA) | Human Olfactory Perception | Sensory Panel | 4.3 ng/L (in white wine) | Detection threshold for musty odor | [10] |

| This compound (TCA) | Human Olfactory Perception | Sensory Panel | 7.6 ng/L (in red wine) | Detection threshold for musty odor | [10] |

Experimental Protocols

The investigation of TCA's interaction with ORNs relies on a combination of electrophysiological and imaging techniques. Below are detailed methodologies for key experiments.

Perforated Patch-Clamp Recording from Olfactory Sensory Neurons

This technique allows for the recording of electrical activity from a single ORN while maintaining the integrity of the intracellular environment.[11][12]

Objective: To measure odorant-induced currents and the effect of TCA on these currents in isolated mouse olfactory sensory neurons.

Materials:

-

Genetically engineered mice expressing a fluorescent protein under the control of an olfactory receptor promoter (e.g., OR-IRES-tauGFP mice) to identify specific ORNs.[11]

-

Dissection microscope and tools.

-

Recording chamber.

-

Micromanipulators.

-

Patch-clamp amplifier and data acquisition system.

-

Glass capillaries for pulling patch pipettes.

-

Solutions:

-

Ringer's solution (extracellular): 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.[13]

-

Intracellular solution: 145 mM KCl, 4 mM MgCl2, 0.5 mM EGTA, 10 mM HEPES, pH 7.4.[13]

-

Nystatin (B1677061) stock solution (for perforation): 50 mg/mL in DMSO.[11]

-

Odorant and TCA solutions prepared in Ringer's solution.

-

Procedure:

-

Preparation of Olfactory Epithelium:

-

Euthanize the mouse according to institutional guidelines.

-

Dissect the head and isolate the olfactory epithelium from the nasal cavity under a dissection microscope.

-

Transfer the isolated epithelium to the recording chamber perfused with oxygenated Ringer's solution.

-

-

Pipette Preparation:

-

Obtaining a Gigaseal and Perforation:

-

Under microscopic guidance, approach the dendritic knob of a fluorescently labeled ORN with the patch pipette while applying positive pressure.

-

Once in proximity, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Monitor the formation of the perforated patch by observing a gradual decrease in access resistance as nystatin creates pores in the membrane patch. This typically takes 5-15 minutes.

-

-

Recording and Stimulation:

-

Clamp the neuron at a holding potential of -70 mV in voltage-clamp mode.

-

Apply odorant solutions to the cilia of the patched neuron using a multi-barrel perfusion system.

-

Record the inward currents elicited by the odorant.

-

To test the effect of TCA, co-apply TCA with the odorant or pre-incubate the neuron with TCA before odorant stimulation.

-

Record the changes in the odorant-induced current in the presence of TCA.

-

-

Data Analysis:

-

Analyze the amplitude and kinetics of the recorded currents using appropriate software.

-

Compare the currents in the presence and absence of TCA to quantify the extent of inhibition.

-

Calcium Imaging of Olfactory Sensory Neuron Populations

Calcium imaging allows for the simultaneous recording of activity from a large number of ORNs, providing insights into the population-level response to odorants and the effects of inhibitors like TCA.[14][15][16]

Objective: To visualize and quantify the response of a population of ORNs to odorants and the inhibitory effect of TCA.

Materials:

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).[16]

-

Fluorescence microscope equipped with a fast-switching light source and a sensitive camera.

-

Perfusion system for delivering solutions.

-

Image acquisition and analysis software.

-

Solutions:

-

Ringer's solution.

-

Odorant and TCA solutions.

-

Fura-2 AM loading solution (containing Fura-2 AM, Pluronic F-127, and Ringer's solution).

-

Procedure:

-

Preparation and Dye Loading:

-

Isolate the olfactory epithelium as described in the patch-clamp protocol.

-

Incubate the tissue in the Fura-2 AM loading solution for 45-60 minutes at room temperature to allow the dye to enter the cells.

-

Wash the tissue with Ringer's solution to remove excess dye.

-

-

Imaging:

-

Mount the loaded olfactory epithelium in a recording chamber on the microscope stage.

-

Continuously perfuse the tissue with oxygenated Ringer's solution.

-

Excite the Fura-2 dye alternately at 340 nm and 380 nm and capture the fluorescence emission at ~510 nm.

-

Record a baseline fluorescence ratio (F340/F380) before stimulation.

-

-

Stimulation:

-

Apply a puff of odorant solution onto the epithelial surface.

-

Record the changes in the fluorescence ratio in response to the odorant. An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration, signifying neuronal activation.

-

To test the effect of TCA, co-apply TCA with the odorant or perfuse the tissue with a TCA-containing solution prior to odorant application.

-

-

Data Analysis:

-

Identify individual responding neurons (regions of interest, ROIs).

-

For each ROI, calculate the change in the fluorescence ratio (ΔF/F) in response to the stimuli.

-

Compare the response amplitudes in the presence and absence of TCA to determine the degree of inhibition.

-

Visualizing the Molecular Interactions and Experimental Processes

Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental workflows.

Canonical Olfactory Signal Transduction Pathway

Caption: Canonical olfactory signal transduction pathway.

TCA-Mediated Inhibition of Olfactory Signaling

Caption: TCA inhibits the CNG channel, blocking signal transduction.

Experimental Workflow for Investigating ORN Responses

Caption: Workflow for studying TCA's effect on ORN responses.

Conclusion and Future Directions

The interaction of this compound with olfactory receptor neurons represents a paradigm shift from the conventional ligand-receptor activation model in olfaction. The primary mechanism of TCA's potent effect is the direct suppression of cyclic nucleotide-gated channels, effectively silencing the olfactory signal. This guide provides a foundational understanding of this interaction, supported by quantitative data and detailed experimental protocols.

Future research in this area could focus on several key aspects:

-

Structural Biology: Elucidating the precise binding site of TCA on the CNG channel through techniques like cryo-electron microscopy could pave the way for designing specific antagonists.

-

Receptor-Specific Effects: While the primary effect of TCA is on CNG channels, investigating potential subtle modulatory effects on specific olfactory receptors could provide a more complete picture of its action.

-

Development of Counteracting Agents: A deeper understanding of the TCA-CNG channel interaction could inform the development of novel strategies to mitigate the effects of cork taint in the food and beverage industry.

-

Screening for Other Suppressors: The unique mechanism of TCA suggests that other environmental compounds may also act as olfactory suppressors, a largely unexplored area of sensory science.

By continuing to unravel the complexities of such atypical olfactory interactions, the fields of neuroscience, food science, and drug development can advance our understanding of chemosensory perception and its modulation.

References

- 1. Signal Transduction in Vertebrate Olfactory Cilia - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Olfactory receptor neuron - Wikipedia [en.wikipedia.org]

- 3. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Reactome | Olfactory Signaling Pathway [reactome.org]

- 5. Chemical Senses: Olfaction and Gustation (Section 2, Chapter 9) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 6. This compound is a potent suppressor of olfactory signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Perforated Patch-Clamp Recording of Olfactory Sensory Neurons in Mice [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Calcium imaging in populations of olfactory neurons by planar illumination microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium Imaging in Drosophila Neurons - JoVE Journal [jove.com]

- 16. Calcium Imaging of Individual Olfactory Sensory Neurons from Intact Olfactory Turbinates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unmasking of a Wine Tainted Titan: A Technical History of 2,4,6-Trichloroanisole

A comprehensive guide to the discovery of 2,4,6-Trichloroanisole (TCA) as a primary contaminant in wine, detailing the scientific journey from anecdotal observations to precise chemical identification and quantification.